molecular formula C18H17FN2O3S B2584587 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 864976-53-4

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No.: B2584587
CAS No.: 864976-53-4
M. Wt: 360.4
InChI Key: XWQGLJUJNWAEGY-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a cereblon (CRBN) modulator of significant interest in the field of targeted protein degradation, particularly for the development of Proteolysis-Targeting Chimeras (PROTACs). This compound functions as a high-affinity ligand for the E3 ubiquitin ligase CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) complex. By binding to the CRBN protein, it induces a neomorphic surface that can be harnessed to recruit non-native substrate proteins . In the context of PROTAC design, this molecule serves as a critical CRBN-recruiting warhead, enabling the targeted ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs) when linked to a POI-binding ligand via a suitable linker. Its research value is underscored by its application in degrading challenging drug targets, including transcription factors and other non-enzymatic proteins, which are often undruggable by conventional small-molecule inhibitors . The specific substitution pattern on the benzothiazole and benzamide rings is engineered to optimize CRBN binding affinity and selectivity, making it a valuable chemical probe for investigating novel degradation pathways and for the development of next-generation therapeutic modalities in oncology, neurodegenerative diseases, and beyond.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-23-10-9-21-14-8-7-12(19)11-16(14)25-18(21)20-17(22)13-5-3-4-6-15(13)24-2/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQGLJUJNWAEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzo[d]thiazole moiety, a benzamide functional group, and substituents such as fluorine and methoxyethyl, which may enhance its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C18H20FN3O2SC_{18}H_{20}FN_3O_2S, with a molecular weight of approximately 351.43 g/mol. The structural features can be summarized as follows:

ComponentDescription
Benzo[d]thiazole Core structure contributing to biological activity
Benzamide Functional group enhancing interactions with biological targets
Fluorine Substituent Potentially increases lipophilicity and bioavailability
Methoxyethyl Group Enhances solubility and may influence pharmacodynamics

Biological Activity

Preliminary studies indicate that (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Anticancer Potential : In vitro studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The specific pathways affected include those related to oncogenic signaling.
  • Antiviral Properties : Computer-aided drug design has predicted interactions with viral proteins, suggesting potential efficacy against certain viral infections.

The mechanism of action for (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic processes of pathogens or cancer cells.
  • Receptor Modulation : It could interact with specific receptors, altering their activity and leading to downstream effects that inhibit disease progression.

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study highlighted its ability to induce apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy Assessment : In another study, the compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antimicrobial properties.

Computational Studies

Recent computational studies utilizing molecular docking techniques have provided insights into the binding affinities of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide with various biological targets. These studies suggest that the unique combination of substituents enhances its interaction with target proteins compared to similar compounds.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Features of Analogous Compounds
Compound Name / Core Structure Key Substituents Notable Functional Groups Reference
Target Compound (Benzo[d]thiazol-2(3H)-ylidene) 6-fluoro, 3-(2-methoxyethyl), 2-methoxybenzamide Fluoro, methoxyethyl, benzamide -
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 6-chloro, 7-methyl, 1,1-dioxo, N-methylhydrazine Chloro, methyl, sulfone, hydrazine
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2-methoxyphenyl, 4-phenyl, 4-methylbenzamide Methoxyphenyl, benzamide, dihydrothiazole
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide derivatives 6-trifluoromethyl, 2-(methoxyphenyl)acetamide Trifluoromethyl, acetamide, methoxy
  • Core Heterocycle Differences :

    • The target compound’s benzo[d]thiazol-2(3H)-ylidene core lacks the sulfone group present in the benzodithiazine derivative and the dihydrothiazole saturation seen in . These differences influence electronic properties and conformational flexibility.
    • The trifluoromethyl-substituted benzothiazoles in prioritize lipophilicity and metabolic stability, contrasting with the target’s fluoro-methoxy balance.
  • Substituent Effects :

    • 6-Fluoro vs. 6-Chloro/Trifluoromethyl : The target’s 6-fluoro group offers moderate electron-withdrawing effects and enhanced metabolic stability compared to 6-chloro (in ) or 6-trifluoromethyl (in ), which may increase steric bulk and lipophilicity.
    • Methoxyethyl vs. Methyl/Methoxyphenyl : The 2-methoxyethyl chain in the target improves aqueous solubility relative to the 7-methyl group in or the rigid methoxyphenyl in .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-Methyl-Benzodithiazine Dihydrothiazole-Benzamide Trifluoromethyl-Benzothiazole
Melting Point (°C) Not reported 271–272 (dec.) Not reported Not reported
Key IR Peaks (cm⁻¹) Expected: C=N, SO₂ 1645 (C=N), 1345/1155 (SO₂) Not provided Not provided
Solubility Predictors High (methoxyethyl) Moderate (methyl, chloro) Low (methoxyphenyl, benzamide) High (trifluoromethyl, acetamide)
  • Thermal Stability : The benzodithiazine derivative exhibits high thermal stability (decomposition at 271–272°C), likely due to its sulfone and rigid hydrazine structure. The target compound’s stability may vary due to its methoxyethyl side chain.
  • Solubility : The target’s 2-methoxyethyl group enhances solubility compared to the hydrophobic trifluoromethyl () or methoxyphenyl () groups.

Pharmacological Implications

  • Bioavailability : The methoxyethyl chain may increase water solubility, offering advantages over the less polar methyl () or aromatic methoxyphenyl () substituents.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could make the target more stable than the chloro-substituted , while the trifluoromethyl in may further enhance stability at the cost of increased molecular weight.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.